Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate
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Overview
Description
Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate is a complex organic compound with the molecular formula C16H11F3N2O5. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a carbamoyl group attached to a benzoate moiety. It is typically found as a white to yellow powder or crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate can be achieved through a multi-step process involving several key reactions:
Carbamoylation: The carbamoyl group can be introduced via a reaction with an appropriate isocyanate derivative.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate involves interactions with various molecular targets:
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological macromolecules.
Trifluoromethyl Group: Enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with lipid membranes and enzymes.
Carbamoyl Group: Can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Methyl 3-nitro-5-{[2-(trifluoromethyl)phenyl]carbamoyl}benzoate can be compared with similar compounds such as:
Methyl 3-nitro-5-(trifluoromethyl)benzoate: Lacks the carbamoyl group, resulting in different chemical and biological properties.
Methyl 4-(N-(3-nitrophenyl)carbamoyl)benzoate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Properties
IUPAC Name |
methyl 3-nitro-5-[[2-(trifluoromethyl)phenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O5/c1-26-15(23)10-6-9(7-11(8-10)21(24)25)14(22)20-13-5-3-2-4-12(13)16(17,18)19/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLITBMGGTUXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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